molecular formula C8H16O2 B2364071 (2S)-2-(Oxan-2-yl)propan-1-ol CAS No. 2248213-13-8

(2S)-2-(Oxan-2-yl)propan-1-ol

Cat. No.: B2364071
CAS No.: 2248213-13-8
M. Wt: 144.214
InChI Key: IDPHCOUJGUYMCZ-JAMMHHFISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-(Oxan-2-yl)propan-1-ol is an organic compound that belongs to the class of secondary alcohols It features a tetrahydropyran ring attached to a propanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(Oxan-2-yl)propan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the oxane ring, which can be derived from dihydropyran.

    Ring Opening: The oxane ring is opened using a suitable nucleophile, such as a Grignard reagent or an organolithium compound, to introduce the propanol moiety.

    Stereoselective Reduction: The resulting intermediate is subjected to stereoselective reduction to obtain the desired this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Catalytic Hydrogenation: Using a metal catalyst such as palladium on carbon to achieve the reduction step efficiently.

    Continuous Flow Synthesis: Implementing continuous flow reactors to enhance reaction efficiency and yield.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: It can be reduced further to form diols or other reduced derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride or thionyl chloride.

Common Reagents and Conditions:

    Oxidation: Reagents such as chromium trioxide or pyridinium chlorochromate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like tosyl chloride in the presence of a base.

Major Products:

    Oxidation: Ketones or aldehydes.

    Reduction: Diols.

    Substitution: Tosylates or other substituted derivatives.

Scientific Research Applications

(2S)-2-(Oxan-2-yl)propan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-(Oxan-2-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    (2R)-2-(Oxan-2-yl)propan-1-ol: The enantiomer of (2S)-2-(Oxan-2-yl)propan-1-ol, differing in the spatial arrangement of atoms.

    2-(Tetrahydro-2H-pyran-2-yl)ethanol: A similar compound with a different carbon chain length.

    2-(Oxan-2-yl)ethanol: Another analog with a shorter carbon chain.

Uniqueness: this compound is unique due to its specific stereochemistry and the presence of both an oxane ring and a propanol moiety. This combination imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

IUPAC Name

(2S)-2-(oxan-2-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-7(6-9)8-4-2-3-5-10-8/h7-9H,2-6H2,1H3/t7-,8?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDPHCOUJGUYMCZ-JAMMHHFISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1CCCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)C1CCCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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